Cas no 1691755-60-8 (2-fluoro-3-methylbenzene-1-sulfonamide)

2-フルオロ-3-メチルベンゼン-1-スルホンアミドは、芳香族スルホンアミド系化合物に分類される有機中間体です。分子構造中のフッ素原子とメチル基の位置特異的配置により、高い反応選択性と安定性を示します。特に医薬品合成や農薬中間体としての応用が期待され、スルホンアミド基を活用した新規化合物設計において重要な役割を果たします。フッ素置換による電子効果と立体障害のバランスが良好で、有機合成反応における多様な変換が可能です。純度管理が容易な結晶性固体であり、保管安定性に優れている点も特徴です。

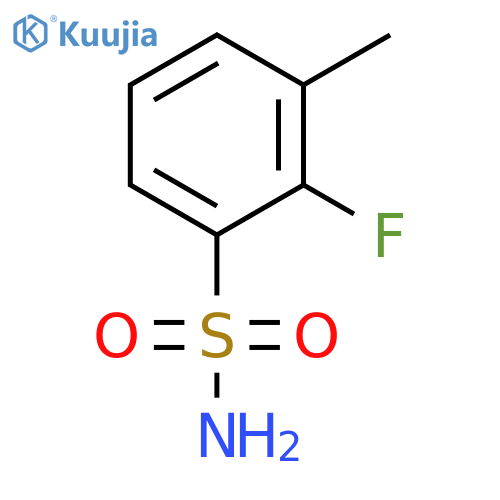

1691755-60-8 structure

商品名:2-fluoro-3-methylbenzene-1-sulfonamide

2-fluoro-3-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-3-methylbenzene-1-sulfonamide

-

- インチ: 1S/C7H8FNO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11)

- InChIKey: HQVJSZITQCSLKS-UHFFFAOYSA-N

- ほほえんだ: C1(S(N)(=O)=O)=CC=CC(C)=C1F

2-fluoro-3-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-127747-0.1g |

2-fluoro-3-methylbenzene-1-sulfonamide |

1691755-60-8 | 95% | 0.1g |

$228.0 | 2023-06-08 | |

| Enamine | EN300-127747-5.0g |

2-fluoro-3-methylbenzene-1-sulfonamide |

1691755-60-8 | 95% | 5g |

$1903.0 | 2023-06-08 | |

| Enamine | EN300-127747-50mg |

2-fluoro-3-methylbenzene-1-sulfonamide |

1691755-60-8 | 95.0% | 50mg |

$153.0 | 2023-10-01 | |

| Enamine | EN300-127747-250mg |

2-fluoro-3-methylbenzene-1-sulfonamide |

1691755-60-8 | 95.0% | 250mg |

$325.0 | 2023-10-01 | |

| Enamine | EN300-127747-500mg |

2-fluoro-3-methylbenzene-1-sulfonamide |

1691755-60-8 | 95.0% | 500mg |

$512.0 | 2023-10-01 | |

| 1PlusChem | 1P01A5KJ-1g |

2-Fluoro-3-methylbenzene-1-sulfonamide |

1691755-60-8 | 95% | 1g |

$764.00 | 2025-03-04 | |

| A2B Chem LLC | AV52595-2.5g |

2-fluoro-3-methylbenzene-1-sulfonamide |

1691755-60-8 | 95% | 2.5g |

$1390.00 | 2024-04-20 | |

| 1PlusChem | 1P01A5KJ-100mg |

2-Fluoro-3-methylbenzene-1-sulfonamide |

1691755-60-8 | 95% | 100mg |

$289.00 | 2025-03-04 | |

| 1PlusChem | 1P01A5KJ-5g |

2-fluoro-3-methylbenzene-1-sulfonamide |

1691755-60-8 | 95% | 5g |

$2414.00 | 2024-06-19 | |

| 1PlusChem | 1P01A5KJ-500mg |

2-Fluoro-3-methylbenzene-1-sulfonamide |

1691755-60-8 | 95% | 500mg |

$604.00 | 2025-03-04 |

2-fluoro-3-methylbenzene-1-sulfonamide 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

1691755-60-8 (2-fluoro-3-methylbenzene-1-sulfonamide) 関連製品

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量